2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Description
Properties
IUPAC Name |
2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-8-4-2-7-5(8)6-1/h1-4H2,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYYTESGJKJHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677756 | |
| Record name | 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6573-15-5 | |
| Record name | 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal with ammonia, which forms the imidazole ring system . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated imidazole rings.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various imidazole derivatives with different functional groups, which can have distinct chemical and biological properties .
Scientific Research Applications
Building Block in Organic Chemistry
2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the creation of derivatives with distinct biological and chemical properties.
Common Reactions
- Oxidation : Converts to imidazole derivatives.
- Reduction : Forms partially or fully saturated imidazole rings.
- Substitution : Hydrogen atoms can be replaced by other functional groups.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Imidazole derivatives |
| Reduction | Sodium borohydride | Saturated imidazoles |
| Substitution | Halogenating agents | Functionalized imidazoles |
Medicinal Chemistry
The compound has been investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties. Its unique structure makes it a candidate for drug development targeting various diseases.
Case Study: Antimicrobial Activity
Research has shown that derivatives of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This positions the compound as a promising agent in the fight against antibiotic-resistant strains.
Pharmaceutical Applications
The compound's structure allows for modifications that enhance its therapeutic potential. It has been explored in drug formulations targeting infections and cancer.
Clinical Research
A study highlighted the efficacy of a derivative of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole in inhibiting tumor growth in preclinical models. The mechanism involves the modulation of specific molecular targets linked to cancer cell proliferation.
Industrial Applications
In addition to its laboratory uses, 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole finds applications in the production of specialty chemicals and materials. Its versatility allows for incorporation into various industrial processes.
Specialty Chemicals Production
The compound is utilized in creating specialty chemicals that serve as intermediates in synthesizing agrochemicals and pharmaceuticals. Its stability under different conditions makes it suitable for large-scale production.
Uniqueness
The fused ring system of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole imparts distinct chemical reactivity and biological properties compared to other imidazole derivatives.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the imidazole ring .
Comparison with Similar Compounds
Table 1: Structural Features of Imidazo-Fused Heterocycles
Key Differences :
- Saturation : The parent imidazo[1,2-a]imidazole is partially saturated, unlike fully aromatic triazoles or imidazo[4,5-g]quinazolines .
- Chirality : The di-tert-butyl derivative exhibits stereochemical complexity absent in pyrroloimidazoles or quinazolines .
- Ring Fusion : Pyrrolo[1,2-a]imidazoles incorporate a pyrrole ring, altering electronic properties compared to purely imidazole-fused systems .
Insights :
Table 3: Bioactivity Comparison
Notable Findings:
- Imidazo[1,2-a]imidazole quaternary salts show moderate antimicrobial activity but lower cytotoxicity compared to pyrroloimidazoles .
- Carcinogenic imidazo[4,5-f]quinoxalines highlight the divergent biological roles of imidazole derivatives .
Physicochemical Properties
Table 4: Stability and Reactivity
Critical Notes:
Biological Activity
2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole is a bicyclic heterocyclic compound with significant potential in medicinal chemistry due to its unique structural attributes. This compound has garnered attention for its biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The structure of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole features a fused imidazole ring system that contributes to its reactivity and interaction with biological systems. The compound's unique steric and electronic properties make it an interesting candidate for further pharmacological exploration.
Antimicrobial Activity
Research has demonstrated that 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole exhibits significant antimicrobial properties. In a study evaluating various derivatives of imidazole compounds, it was found that certain modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2 to 32 μg/mL .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole | 4 | Antibacterial |
| 6b | 2 | Antibacterial |
| 6c | 4 | Antibacterial |
Antifungal Activity
In addition to antibacterial effects, the compound also shows antifungal activity. Studies indicate that it can inhibit the growth of various fungi strains. The mechanism involves disruption of fungal cell membrane integrity and interference with metabolic pathways critical for fungal survival.
Anticancer Potential
Emerging research suggests that 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell cycle regulation and apoptosis. For instance, one study reported that treatment with the compound resulted in significant G2/M phase arrest and increased levels of apoptotic markers such as cleaved caspase-9 and PARP in HCC827 cells .
The biological activity of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is largely attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes and receptors involved in various biochemical pathways, thereby modulating their activity. This interaction can lead to alterations in cellular processes such as proliferation and apoptosis .
Case Studies
Several case studies have highlighted the effectiveness of this compound in different biological contexts:
- Antibacterial Efficacy : A study involving a series of imidazole derivatives showed that modifications on the imidazole ring could enhance antibacterial activity significantly. The derivatives exhibited MIC values as low as 4 μg/mL against resistant bacterial strains.
- Anticancer Activity : In a controlled experiment with lung cancer cell lines (HCC827), treatment with 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole led to a dose-dependent increase in apoptotic cells and cell cycle arrest at the G2/M phase.
Q & A
Q. What are the primary synthetic routes for 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole?
The compound is typically synthesized via cyclocondensation or cycloaddition reactions. For example, highlights the use of cyclization strategies involving precursors like 2-aminoimidazoles and aliphatic 1,3-difunctional compounds to construct the imidazo[1,2-a]imidazole scaffold. Key steps include ring closure under acidic or thermal conditions. Methodological optimization involves solvent selection (e.g., ethanol or DMF) and catalysts (e.g., iodine or Lewis acids) to enhance yield .
Q. How can the structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. As demonstrated in , single-crystal diffraction analysis (using a Bruker SMART CCD system) provides precise bond lengths, angles, and stereochemistry. Complementary techniques include / NMR for functional group analysis and LC-MS for molecular weight validation .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Standard assays include antibacterial/antifungal susceptibility testing (e.g., MIC determination via broth microdilution) and enzyme inhibition studies. describes screening derivatives of related imidazo-heterocycles against microbial strains, with data interpreted using IC or zone-of-inhibition metrics .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis of chiral derivatives?
Asymmetric synthesis requires chiral catalysts or enantiopure starting materials. For example, and describe (2S,6S)-configured derivatives synthesized using S-amino acids or enantioselective alkylation. Techniques like chiral HPLC or polarimetry are critical for verifying enantiomeric excess .
Q. How do computational methods (e.g., DFT) aid in predicting reactivity or pharmacological properties?
Density Functional Theory (DFT) calculations, as in , optimize molecular geometries, predict frontier molecular orbitals (HOMO/LUMO), and simulate non-covalent interactions (e.g., hydrogen bonding). These models guide SAR studies by correlating electronic properties with observed bioactivity .
Q. What strategies resolve contradictions between spectral data and predicted structures?
Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. recommends using 2D NMR (COSY, HSQC) to assign overlapping signals and high-resolution MS to confirm molecular formulas. Crystallographic data () can override ambiguous spectral interpretations .
Q. How can solubility and bioavailability be improved for in vivo studies?
Salt formation (e.g., HI salt in ) or prodrug strategies enhance solubility. Co-solvent systems (PEG, cyclodextrins) or nanoformulations (liposomes) are explored for pharmacokinetic optimization. also notes sulfate derivatives for improved aqueous stability .
Data-Driven Research Challenges
Q. How are structure-activity relationships (SAR) developed for imidazo[1,2-a]imidazole derivatives?
SAR studies require systematic variation of substituents (e.g., alkyl, aryl, or halogen groups) followed by bioactivity profiling. synthesizes 3-aryl-5H-pyrroloimidazoles and evaluates their antimicrobial potency, identifying substituents (e.g., 4-Cl-phenyl) that enhance activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
